Butylmagnesium chloride is an organomagnesium compound with the chemical formula CHClMg. It is classified as a Grignard reagent, which are highly reactive organometallic compounds crucial in organic synthesis. This compound is typically encountered as a colorless to light yellow solution in solvents like tetrahydrofuran. Butylmagnesium chloride is notable for its flammability and corrosiveness, necessitating careful handling in laboratory settings .
BuMgCl reacts through a nucleophilic addition mechanism. The partially negative carbon of the butyl group attacks the electrophilic carbon atom of the carbonyl group, forming a new carbon-carbon bond. The remaining Mg-Cl moiety reacts with the solvent (ether) to yield the final product.
While butylmagnesium chloride itself does not have direct biological applications or activities reported in literature, its derivatives may exhibit interesting biological properties. Organomagnesium compounds are often studied for their potential roles in drug synthesis and development, particularly in creating complex organic molecules that may have therapeutic effects.
Butylmagnesium chloride can be synthesized through several methods:
Butylmagnesium chloride is primarily used in organic synthesis as a reagent for:
Several similar compounds exist within the realm of Grignard reagents and organomagnesium chemistry. Below is a comparison highlighting the uniqueness of butylmagnesium chloride:
Compound | Formula | Unique Features |
---|---|---|
Butylmagnesium chloride | CHClMg | Versatile nucleophile; reacts with carbonyls and aromatics |
Ethylmagnesium bromide | CHBrMg | Less sterically hindered; reacts similarly but with different selectivity |
Isobutylmagnesium chloride | CHClMg | More sterically hindered; shows different reactivity patterns |
Phenylmagnesium bromide | CHBrMg | Aromatic character allows for unique electrophilic substitution reactions |
Butylmagnesium chloride stands out due to its balance between reactivity and steric hindrance, making it suitable for a wide range of synthetic applications while maintaining stability under controlled conditions.
The foundational synthesis involves the reaction of n-butyl halides (e.g., n-butyl chloride or bromide) with magnesium metal in anhydrous solvents. The reaction proceeds via a single-electron transfer mechanism, forming the organomagnesium intermediate:
RMgX + Mg → RMgX·Mg
This equilibrium (Schlenk equilibrium) governs the reagent’s reactivity and stability. The choice of halogen (chloride vs. bromide) influences reaction rates, with bromides typically reacting faster due to weaker Mg–Br bonds.
The solvent plays a pivotal role in stabilizing the Grignard reagent. A comparative analysis of tetrahydrofuran (THF) and diethyl ether is provided below:
Property | THF | Diethyl Ether |
---|---|---|
Oxygen Electron Density | Higher (due to constrained structure) | Lower (free rotation of ethyl groups) |
Boiling Point | 66°C | 34.6°C |
Reaction Rate | Faster (higher boiling point facilitates) | Slower |
Solubility | Better for polar intermediates | Limited for sterically hindered substrates |
Stabilization Strength | 124% relative to diethyl ether | 100% (baseline) |
THF’s higher electron density enhances its ability to solvate the magnesium center, improving reagent stability and enabling reactions with bulky substrates. Diethyl ether remains advantageous for less hindered systems due to lower cost and simplicity.
For challenging substrates, iodine-activated magnesium turnings in toluene are employed. Iodine removes oxide layers from magnesium, accelerating initiation. This method is particularly effective for sterically hindered aliphatic halides, such as n-butyl chloride, where traditional ether solvents fail.
Continuous flow reactors address safety and scalability challenges in batch processes. Key advantages include:
The reaction of n-butylmagnesium chloride with butyllithium yields lithium tributylmagnesate (n-Bu₃MgLi), a stabilized reagent with enhanced nucleophilicity. This method bypasses traditional Grignard equilibrium limitations and enables precise stoichiometric control.
Reduction of magnesium halides (e.g., MgCl₂) with alkyl lithium reagents or hydrides offers an alternative pathway. For example:
2 n-BuLi + MgCl₂ → n-Bu₂Mg + 2 LiClThis approach is less common due to the availability of direct halogen–magnesium reactions but remains viable for specialized applications.
X-ray diffraction studies have provided crucial insights into the structural organization of butylmagnesium chloride and related magnesium-chloride clusters [28]. The crystallographic analysis reveals that magnesium chloride complexes adopt various structural motifs depending on the stoichiometry and coordination environment [9] [10]. Single-crystal X-ray structural analysis demonstrates that small magnesium dichloride clusters exhibit systematic structural characteristics, with magnesium preferring coordination numbers of three and higher [10].
The structural diversity of magnesium chloride clusters has been extensively studied through ab initio quantum chemical methods, which identified 168 isomers of magnesium chloride complexes [10]. These studies reveal that planar three-coordinated and tetrahedral four-coordinated orientations are particularly favored by magnesium atoms [10]. The most stable isomer possesses tetrahedral four-coordinated magnesium atoms and resembles a fragment of the magnesium dichloride lattice structure [10].
X-ray diffraction studies of magnesium chloride systems under high pressure conditions have revealed significant structural transformations [18]. The rhombohedral layered cadmium chloride-type structure of alpha-magnesium chloride undergoes a pressure-induced second-order structural phase transition to a hexagonal layered cadmium iodide-type structure at 0.7 gigapascals [18]. These findings demonstrate the remarkable structural flexibility of magnesium-chloride frameworks under varying conditions [18].
Structure Type | Magnesium-Chloride Bond Length (Ångström) | Coordination Number | Key Structural Features |
---|---|---|---|
Open-Cube Magnesium₄Chloride₆ | 2.30-2.45 | 4 and 6 | Two 4-coordinate and two 6-coordinate Magnesium²⁺ ions |
Tetrahedral Magnesium Coordination | 2.25-2.35 | 4 | Almost tetrahedral coordination around Magnesium²⁺ |
Octahedral Magnesium Coordination | 2.40-2.60 | 6 | Six ligands in octahedral environment |
Magnesium₂Chloride₃⁺ Linear Structure | 2.35-2.45 | 4-5 | One chlorine atom shared between Magnesium ions |
Magnesium₃Chloride₄²⁺ Pyramidal Structure | 2.38-2.50 | 5-6 | Chlorine ligands in pyramidal arrangement |
The open-cube Magnesium₄Chloride₆ structural motif represents one of the most significant crystallographic discoveries in organomagnesium chemistry [28]. The title compound di-μ₃-chlorido-tetra-μ₂-chlorido-tetrakis(diethyl ether-κO)bis(1,1-dimethylethyl)tetramagnesium features an Magnesium₄Chloride₆ open-cube cluster [28]. This structural arrangement demonstrates remarkable coordination diversity, with two four-coordinate Magnesium²⁺ ions showing almost tetrahedral coordination, whereas the two six-coordinate Magnesium²⁺ ions have their ligands in an octahedral environment [28].
The Magnesium-Chloride bond lengths in these open-cube structures differ significantly depending on the coordination number of the bridging μ-Chloride⁻ ligands [28]. Density functional theory calculations have revealed that clustering is beneficial for desolvation of magnesium from the cluster, but causes overpotentials due to hindered electron transfer [9]. The formation of multi-magnesium clusters involves various stoichiometries of MagnesiumₓChlorideᵧ clusters, with the smallest containing 2 and 3 magnesium atoms being particularly well-characterized [9].
Theoretical studies demonstrate that pyramidal structures are preferred over linear arrangements for multi-magnesium chloride clusters [9]. For Magnesium₂Chloride₃⁺ complexes, density functional theory calculations with implicit solvent show preference toward pyramidal structures with formation energies of -738 kilojoules per mole compared to -686 kilojoules per mole for linear structures [9]. This preference can be explained by the more balanced structure with more occupied coordination sites of magnesium in pyramidal arrangements [9].
Nuclear magnetic resonance spectroscopy provides comprehensive characterization of butylmagnesium chloride through multiple nuclei [19] [21]. Proton nuclear magnetic resonance spectroscopy of Grignard reagents reveals characteristic signals for the butyl group protons, which are affected by the polarized nature of the magnesium-carbon bond [2] [3]. The chemical shifts of these protons are influenced by the electron density distribution resulting from the ionic character of the magnesium-carbon interaction [2].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates downfield shifts for carbon atoms directly bonded to magnesium compared to corresponding carbon atoms in neutral alkyl compounds [2] [4]. The carbon attached to magnesium typically exhibits chemical shifts in the range of 10-50 parts per million, reflecting the electron-rich nature of this carbon center [2]. Fluorine-19 nuclear magnetic resonance coupling patterns with carbon-13 nuclei provide additional structural information when fluorinated substituents are present [4].
Magnesium-25 nuclear magnetic resonance spectroscopy presents unique challenges due to the quadrupolar nature of this nucleus [19] [21]. Magnesium-25 is a spin 5/2 nucleus with 10.00% natural abundance, yielding slightly broad lines over a moderate chemical shift range from -20 to 50 parts per million [19]. The quadrupolar nature results in signal broadening that increases with asymmetry of the environment, producing relatively narrow lines in symmetrical environments but broad lines in asymmetric ones such as Grignard reagents [19].
Ultra-high field solid state magnesium-25 nuclear magnetic resonance spectroscopy at 21.1 Tesla demonstrates that the effects of quadrupolar interactions are reduced significantly, improving sensitivity and accuracy in determining chemical shifts and quadrupole coupling parameters [21]. The chemical shift range of magnesium in diamagnetic compounds may approach 200 parts per million, though most commonly observed shifts are between -15 and +25 parts per million [21].
Nucleus | Chemical Shift Range (parts per million) | Spectral Features | Coordination Effects |
---|---|---|---|
¹H | 0-5 | Signals for butyl group protons | Affected by Magnesium-Carbon bond polarization |
¹³C | 10-50 | Signals for butyl carbon atoms | Downfield shift with increased Magnesium coordination |
²⁵Mg | -20 to 50 | Broad signals due to quadrupolar nature (spin 5/2) | Line broadening in asymmetric environments |
Infrared spectroscopy provides direct observation of magnesium-carbon bond vibrations in butylmagnesium chloride [8] [15]. The magnesium-carbon stretching frequency typically appears in the range of 500-600 wavenumbers, representing a characteristic vibrational mode that is sensitive to the coordination environment around the magnesium center [15] [32]. This frequency range is significantly lower than carbon-hydrogen stretching frequencies, which appear at 2850-3000 wavenumbers for alkyl groups [32] [35].
The infrared spectrum of butylmagnesium chloride in tetrahydrofuran solution shows distinct absorption bands that differentiate it from the starting chlorobutane [8]. Carbon-hydrogen stretching vibrations of the butyl group appear as strong absorptions with multiple bands corresponding to methyl and methylene groups at 1450 and 1375 wavenumbers for methyl groups and 1465 wavenumbers for methylene groups [32] [35]. The skeletal vibrations of the butyl chain contribute to medium-intensity absorptions in the 800-1200 wavenumber region [32].
Magnesium-chloride bond vibrations appear in the 300-400 wavenumber region, with the exact frequency depending on whether the chloride ligand adopts a bridging or terminal coordination mode [32] [35]. Bridging chloride ligands typically exhibit different vibrational frequencies compared to terminal chlorides due to the altered bonding environment [41]. The intensity and position of these bands provide valuable information about the aggregation state and solvation of the Grignard reagent [8].
The vibrational spectroscopy of magnesium compounds demonstrates that force constants are proportional to bond strength, with stronger bonds exhibiting higher stretching frequencies [15]. Density functional theory calculations support experimental infrared assignments and provide theoretical frameworks for understanding the relationship between molecular structure and vibrational properties [25].
Bond Type | Frequency Range (wavenumbers) | Intensity | Characteristic Features |
---|---|---|---|
Magnesium-Carbon | 500-600 | Medium | Sensitive to coordination environment |
Carbon-Hydrogen (alkyl) | 2850-3000 | Strong | Multiple bands for methylene and methyl groups |
Magnesium-Chloride | 300-400 | Medium-Strong | Shifts with bridging versus terminal Chloride |
Carbon-Carbon (alkyl) | 800-1200 | Medium | Skeletal vibrations of butyl chain |
Density functional theory calculations provide fundamental insights into the electronic structure of butylmagnesium chloride [6] [16]. The B3LYP functional with 6-311+G(d) basis sets reveals that the magnesium-carbon bond exhibits significant covalent character, with the magnesium contributing 10.2% to the natural localized molecular orbitals of the carbon atom [16]. This contrasts with the chloride contribution of 5.3%, demonstrating the greater covalent interaction between magnesium and carbon compared to magnesium and chloride [16].
Geometry optimization calculations using the Perdew-Burke-Ernzerhof functional with def2-TZVP basis sets indicate that tetrahedral coordination is preferred around the magnesium center in tetrahydrofuran solution [6] [16]. The optimized magnesium-carbon bond length ranges from 2.15 to 2.20 Ångström, consistent with experimental crystallographic data [16]. These calculations demonstrate that the coordination environment significantly influences the electronic distribution and bonding characteristics [6].
Ab initio molecular dynamics simulations over 40 picoseconds at 300 Kelvin reveal that methylmagnesium chloride and dimethylmagnesium exhibit tetrahedral coordination with only two tetrahydrofuran molecules in the solvation sphere [16]. Metadynamics simulations using coordination number as the collective variable show that the most likely solvation state involves trigonal-bipyramidal coordination for magnesium dichloride complexes [16].
The electronic structure calculations demonstrate the importance of back-bonding interactions in stabilizing organomagnesium compounds [7]. Unlike beryllium, calcium, strontium, and barium, magnesium lacks available (n-1)d orbitals, resulting in little back-bonding contribution to the magnesium-carbon interaction [7]. This fundamental electronic difference explains the unique reactivity and structural preferences observed in magnesium-based organometallic compounds [7].
Calculation Type | Method | Key Findings | Relevance to Structure |
---|---|---|---|
Electronic Structure | B3LYP/6-311+G(d) | Magnesium-Carbon bond has 10.2% Magnesium contribution to natural localized molecular orbital | Polarized covalent Magnesium-Carbon bond |
Geometry Optimization | Perdew-Burke-Ernzerhof/def2-TZVP | Tetrahedral coordination preferred in tetrahydrofuran | Optimized Magnesium-Carbon bond length: 2.15-2.20 Ångström |
Vibrational Analysis | B3LYP/6-311G(d,p) | Magnesium-Carbon stretching at 500-600 wavenumbers | Confirms experimental infrared assignments |
Solvation Effects | Polarizable Continuum Model/B3LYP | Tetrahydrofuran stabilizes monomeric species | Explains aggregation behavior in solution |
Molecular dynamics simulations of butylmagnesium chloride in various solvated systems reveal the complex interplay between solvent coordination and molecular aggregation [6] [16]. Ab initio molecular dynamics calculations demonstrate that the solvation behavior depends critically on the nature of the ethereal solvent and the magnesium-to-chloride ratio [6]. In tetrahydrofuran solution, monomeric and dimeric species predominate, with rapid solvent exchange occurring on the simulation timescale [16].
The formation of magnesium chloride complexes in dimethoxyethane and tetrahydrofuran electrolytes shows distinct solvation patterns [6]. Dimethoxyethane molecules with di-oxygen chain structure form Magnesium₂(μ-Chloride)₂(dimethoxyethane)₄²⁺ complexes at Magnesium:Chloride ratios of 1:1, while tetrahydrofuran with mono-oxygen ring structure forms different coordination geometries [6]. The chelating effect of dimethoxyethane leads to more stable solvation compared to monodentate tetrahydrofuran coordination [6].
Molecular dynamics simulations reveal that the Schlenk equilibrium governing multiple chemical species in Grignard reagent solutions is controlled by solvent dynamics [16]. The equilibrium between different aggregation states depends on the relative stability of solvated monomers versus bridged dimers and higher aggregates [16]. Free energy calculations indicate that solvation by the first tetrahydrofuran molecule stabilizes dimeric structures, while additional solvent molecules can have either stabilizing or destabilizing effects depending on the specific coordination geometry [41].
The dynamic behavior of butylmagnesium chloride in mixed solvent systems demonstrates solvent-dependent equilibria between different aggregation states [6]. In tetrahydrofuran-toluene mixtures, complex aggregates form with coordination numbers varying between 4 and 6, reflecting the competition between polar and nonpolar solvation [6]. These simulations provide crucial insights into the solution-phase behavior that determines reactivity and selectivity in synthetic applications [16].
Solvent System | Aggregation State | Coordination Number | Dynamic Behavior |
---|---|---|---|
Tetrahydrofuran | Monomer/Dimer | 4 | Rapid solvent exchange |
Diethyl Ether | Dimer/Tetramer | 4-6 | Stable solvation shell |
Dimethoxyethane | Monomer | 5 | Chelating solvent effect |
Tetrahydrofuran/Toluene | Complex Aggregates | 4-6 | Solvent-dependent equilibria |
Flammable;Corrosive